molecular formula C18H17BrN2O2S B8555644 Ethyl 4-amino-2-bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-2-bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8555644
M. Wt: 405.3 g/mol
InChI Key: LIUYPABYRUVLHL-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a stirred solution of ethyl 4-amino-2-bromo-6-methyl-3-(3-methyl phenyl)thieno[2,3-b]pyridine-5-carboxylate (Description 58) (900 mg, 2.221 mmol) in ethanol (20 mL) at RT was added aqueous NaOH (5M) (1.0 mL, 5.0 mmol). The reaction mixture was heated to 90° C. for ca. 2 h. After cooling to RT the solvent was removed in vacuo. The residue was re-dissolved in water (ca. 80 mL) and neutralized to ca. pH 7 using aqueous HCl (5M). The solution was then extracted with 20% MeOH in DCM (ca. 50 mL×2). The combined organic layer was passed through a phase separator and the solvent removed in vacuo to give a residue which was subsequently re-dissolved in diphenyl ether (10 mL, 62.9 mmol) and heated to 200° C. for ca. 3 h. The reaction mixture was cooled to RT, passed through an SCX cartridge (eluting with MeOH/2M NH3 MeOH). The basic fractions were combined and the solvent removed in vacuo, to give the title compound (487 mg). LCMS (A) m/z: 333/335 [M+1]+, Rt 0.86 min (acidic).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](C(OCC)=O)=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][C:15]([Br:24])=[C:16]([C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[CH:18]=3)[C:3]=12.[OH-].[Na+].C1(OC2C=CC=CC=2)C=CC=CC=1>C(O)C>[Br:24][C:15]1[S:14][C:4]2[N:5]=[C:6]([CH3:13])[CH:7]=[C:2]([NH2:1])[C:3]=2[C:16]=1[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC(=C2C2=CC(=CC=C2)C)Br
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in water (ca. 80 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with 20% MeOH in DCM (ca. 50 mL×2)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
TEMPERATURE
Type
TEMPERATURE
Details
heated to 200° C. for ca. 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
WASH
Type
WASH
Details
passed through an SCX cartridge (eluting with MeOH/2M NH3 MeOH)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=C(N=C(C=C2N)C)S1)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 487 mg
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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